molecular formula C10H6Cl2N2OS B2415590 2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide CAS No. 524924-26-3

2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide

Cat. No.: B2415590
CAS No.: 524924-26-3
M. Wt: 273.13
InChI Key: XUXVQIKOGRNZPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide is a chemical compound with the molecular formula C10H6Cl2N2OS. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiophene ring substituted with chlorine atoms and a pyridine ring attached to a carboxamide group.

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. Given the biological activity of many thiophene and pyridine derivatives, this compound could be of interest in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiophene derivatives with reduced functional groups.

    Substitution: Formation of thiophene derivatives with different substituents at the 2 and 5 positions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide is unique due to its specific combination of a thiophene ring, chlorine atoms, and a pyridine ring attached to a carboxamide group

Properties

IUPAC Name

2,5-dichloro-N-pyridin-3-ylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2OS/c11-8-4-7(9(12)16-8)10(15)14-6-2-1-3-13-5-6/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXVQIKOGRNZPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=C(SC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.